7-(benzyloxy)-3-ethyl-4-methyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-ethyl-4-methyl-2H-chromen-2-one typically involves several key steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Benzyloxy Substitution:
Ethyl and Methyl Substitution: The ethyl and methyl groups can be introduced via alkylation reactions using ethyl and methyl halides, respectively, in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3-ethyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to a dihydrochromenone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, acids, and bases are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the reagents used.
Scientific Research Applications
7-(Benzyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Fluorescent Probes: The compound’s chromenone core makes it useful as a fluorescent probe in biological imaging and metal ion detection.
Pharmacological Studies: It is investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This compound also features a benzyloxy group and is studied for its monoamine oxidase inhibitory activity.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Known for its potential as a multi-target inhibitor for cholinesterases and monoamine oxidase B.
Uniqueness
7-(Benzyloxy)-3-ethyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy, ethyl, and methyl groups at specific positions on the chromenone ring differentiates it from other similar compounds and contributes to its unique pharmacological profile.
Properties
IUPAC Name |
3-ethyl-4-methyl-7-phenylmethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-16-13(2)17-10-9-15(11-18(17)22-19(16)20)21-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZGTTZWMVQNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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